1,4-Dioxan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Lanthanum detection: It forms a colored complex with lanthanum ions, allowing their detection and qualitative analysis []. This property is particularly useful in environmental and industrial settings where lanthanum contamination might be a concern.

Applications in Polymer Chemistry

,4-Dioxan-2-one can act as a:

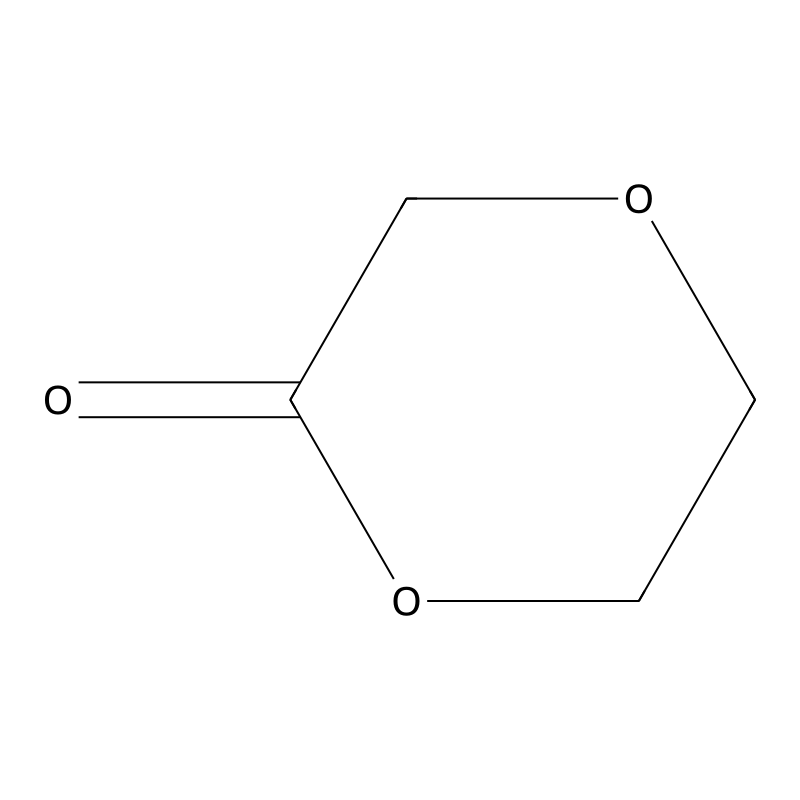

1,4-Dioxan-2-one is the lactone of 2-(2-hydroxyethoxy)acetic acid. It is characterized by a five-membered ring structure containing two oxygen atoms and three carbon atoms. The compound appears as a white crystalline solid with a melting point of approximately 28 °C . This compound is notable for its ability to undergo ring-opening polymerization, leading to the formation of polydioxanone, which is a biodegradable polymer widely used in medical applications.

- Ring-Opening Polymerization: Under appropriate conditions, it can polymerize to form polydioxanone. This reaction can be catalyzed by tin compounds or basic alkoxides .

- Oxidation: The compound can be oxidized using nitric acid or dinitrogen tetroxide to yield diglycolic acid with yields up to 75% .

- Condensation Reactions: It can react with carbon monoxide and formaldehyde in the presence of hydrogen fluoride to form various derivatives .

1,4-Dioxan-2-one exhibits significant biological activity primarily due to its polymeric form. Polydioxanone is known for its biocompatibility and biodegradability, making it suitable for medical implants and sutures. The degradation of polydioxanone in physiological conditions leads to the release of non-toxic byproducts .

Several methods exist for synthesizing 1,4-dioxan-2-one:

- Gas-Phase Dehydrogenation: A common method involves the continuous gas-phase dehydrogenation of diethylene glycol over a copper catalyst at temperatures around 280 °C. This process can yield up to 86% of the desired product .

- Crystallization Techniques: Purification methods such as recrystallization from aliphatic esters (e.g., ethyl acetate) are employed to achieve high purity levels (>99%) from crude reaction mixtures .

Research on the interactions involving 1,4-dioxan-2-one primarily focuses on its polymerized form. Studies indicate that polydioxanone interacts favorably with biological tissues and fluids, leading to minimal inflammatory responses during degradation. Its interactions with other polymers and materials are also being explored for enhanced performance in medical applications.

1,4-Dioxan-2-one shares structural similarities with several other cyclic esters. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethylene Carbonate | Cyclic Carbonate | Known for its flexibility and use in drug delivery systems. |

| ε-Caprolactone | Cyclic Ester | Commonly used in the production of biodegradable polymers. |

| Lactide | Cyclic Ester | Widely used in the production of polylactic acid polymers. |

Uniqueness of 1,4-Dioxan-2-one

1,4-Dioxan-2-one stands out due to its specific ability to form polydioxanone, which possesses unique biodegradation characteristics compared to other cyclic esters like trimethylene carbonate and ε-caprolactone. Its ring structure allows for controlled degradation rates under physiological conditions, making it particularly valuable in medical applications.

Industrial Synthesis Routes

Dehydrogenation of Diethylene Glycol

The dehydrogenation of diethylene glycol (DEG) to 1,4-dioxan-2-one (PDO) represents the most widely adopted industrial route. This process employs copper-based catalysts supported on silica (Cu/SiO₂), where the catalyst’s structural and surface properties directly influence reaction efficiency. High-specific-surface-area SiO₂ substrates (e.g., 300–400 m²/g) promote the dispersion of active copper species, creating abundant Cu–Si interfacial sites that facilitate dehydrogenation [2]. The optimal Cu⁰/Cu⁺ ratio, typically between 1:1 and 1:2, ensures synergistic redox activity, enhancing DEG conversion rates to >95% under moderate temperatures (200–240°C) [2].

A critical factor is minimizing surface acid density, as excessive acidity promotes undesired dehydration pathways. Catalysts with acid densities below 0.532 μmol/m² suppress byproduct formation, elevating PDO selectivity to >90% [2]. For example, Al-modified Cu/SiO₂ systems achieve 96.4% selectivity by passivating acidic sites while maintaining high copper dispersion [2].

Table 1: Key Parameters in Cu/SiO₂-Catalyzed DEG Dehydrogenation

| Parameter | Optimal Range | Effect on Performance |

|---|---|---|

| Specific Surface Area | 300–400 m²/g | Enhances Cu dispersion |

| Cu⁰/Cu⁺ Ratio | 1:1 to 1:2 | Optimizes redox activity |

| Surface Acid Density | <0.532 μmol/m² | Suppresses dehydration byproducts |

| Reaction Temperature | 200–240°C | Balances kinetics and stability |

Copper Chromite Catalyzed Processes

Copper chromite (Cu₂Cr₂O₅), historically used in hydrogenation and dehydrogenation reactions, offers an alternative catalytic framework. Its structure, stabilized by barium dopants, resists over-reduction during prolonged operation, making it suitable for high-temperature regimes [3]. The catalyst is synthesized via thermal decomposition of copper barium ammonium chromate, followed by acetic acid washing to remove residual copper oxide [3]. While less commonly applied to PDO production than Cu/SiO₂, copper chromite’s robust thermal stability (up to 300°C) and resistance to coking make it viable for systems requiring extended catalyst lifetimes [3].

Alternative Synthetic Pathways

Alternative routes remain less explored due to economic and scalability constraints. Preliminary studies suggest potential pathways such as the carbonylation of ethylene glycol derivatives or enzymatic cyclization of hydroxyacids, though these methods lack industrial validation. The oxidative cleavage of DEG with bromate in acidic media has been documented, but this approach primarily yields formaldehyde rather than PDO, limiting its utility [5].

Reaction Optimization Parameters

Key optimization variables include:

- Catalyst Morphology: Mesoporous SiO₂ supports with uniform pore distributions (~5–10 nm diameter) prevent copper agglomeration and improve reactant diffusion [2].

- Redox State Control: In situ reduction–oxidation cycling during catalyst activation stabilizes the Cu⁰/Cu⁺ equilibrium, critical for maintaining dehydrogenation activity [2].

- Gas Hourly Space Velocity (GHSV): Optimal GHSV values (500–1000 h⁻¹) balance residence time and throughput, avoiding kinetic limitations or product degradation [2].

- Hydrogen Partial Pressure: Lower pressures (0.1–0.5 MPa) favor dehydrogenation thermodynamics, though excessive reductions risk catalyst oxidation [2].

Scale-up Considerations and Challenges

Transitioning from laboratory to industrial production introduces challenges:

- Catalyst Sintering: Copper nanoparticles aggregate at elevated temperatures, necessitating refractory coatings or dopants (e.g., Al, Zr) to preserve dispersion [2].

- Byproduct Management: Acid-catalyzed dehydration generates ethers (e.g., dioxane), requiring downstream distillation or adsorption units for PDO purification [2].

- Continuous Reactor Design: Fixed-bed reactors with integrated heat exchangers mitigate exothermicity, but temperature gradients remain a concern at >1,000 kg/day scales.

- Catalyst Regeneration: Coke deposition on Cu/SiO₂ mandates periodic oxidative regeneration cycles, increasing operational complexity [2].

Recrystallization Approaches

Aliphatic Ester Solvent Systems

The purification of 1,4-dioxan-2-one through recrystallization has been revolutionized by the implementation of aliphatic ester solvent systems. These systems demonstrate superior selectivity and efficiency compared to traditional aromatic solvents, with ethyl acetate emerging as the most preferred solvent for this application [1] [2].

| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL) | Solubility Parameters | Typical Concentration (g/L) |

|---|---|---|---|---|---|

| Ethyl acetate | C4H8O2 | 77.1 | 0.902 | Most preferred | 600-900 |

| Methyl acetate | C3H6O2 | 56.9 | 0.932 | Effective | 500-700 |

| Propyl acetate | C5H10O2 | 101.5 | 0.887 | Moderate | 400-600 |

| Butyl acetate | C6H12O2 | 126.1 | 0.882 | Limited | 300-500 |

Aliphatic esters of the general formula RCOR', where R represents C1-C4 alkyl groups and R' represents alkyl groups having 1-5 carbon atoms, provide optimal solvation properties for 1,4-dioxan-2-one [1]. The effectiveness of these solvents stems from their ability to dissolve the crude reaction product while maintaining sufficient selectivity to enable crystallization of pure 1,4-dioxan-2-one upon cooling.

Ethyl acetate demonstrates exceptional performance, allowing for dissolution of crude reaction products at concentrations ranging from 600 to 900 grams per liter of solution when the starting material originates from diethylene glycol synthesis routes [1]. This high solubility facilitates efficient processing while maintaining the necessary driving force for crystallization.

The selection of appropriate aliphatic ester solvents requires consideration of several factors including boiling point, density, and compatibility with the crystallization process. Methyl acetate, with its lower boiling point of 56.9°C, offers advantages in solvent recovery but may require more careful temperature control during crystallization processes [1].

Temperature-dependent Crystallization

Temperature control represents a critical parameter in the crystallization purification of 1,4-dioxan-2-one. The temperature-dependent crystallization process leverages the differential solubility of 1,4-dioxan-2-one and its impurities across various temperature ranges to achieve high-purity products [1] [3].

| Parameter | Value | Purpose |

|---|---|---|

| Initial dissolution temperature | Room temperature (20-25°C) | Complete dissolution |

| Crystallization initiation temperature | Below 0°C | Nucleation initiation |

| Optimal crystallization temperature | -10°C to -20°C | Optimal crystal growth |

| Minimum crystallization temperature | -34°C | Maximum yield |

| Time at crystallization temperature | 30 minutes to 24 hours | Crystal formation |

| Cooling rate | 0.5-2°C/min | Controlled nucleation |

The crystallization process typically begins with dissolution of the crude reaction product at room temperature, followed by controlled cooling to initiate crystallization. Research has demonstrated that crystallization initiation occurs reliably below 0°C, with optimal crystal growth observed in the temperature range of -10°C to -20°C [1].

The minimum crystallization temperature of -34°C has been identified as providing maximum yield recovery while maintaining crystal quality. Extended residence times at crystallization temperatures, ranging from 30 minutes to 24 hours, allow for complete crystal formation and growth [1]. The cooling rate emerges as a critical parameter, with controlled rates of 0.5-2°C per minute preventing rapid nucleation that could lead to impurity incorporation.

Temperature-dependent crystallization studies have shown that the solubility of 1,4-dioxan-2-one in ethyl acetate follows an exponential relationship with temperature, enabling precise control over the crystallization process [3]. The metastable zone width measurements indicate that slower cooling rates promote larger crystal formation and improved purity [3].

Seeding Techniques

Seeding techniques play a pivotal role in controlling the nucleation and growth processes during 1,4-dioxan-2-one crystallization. The strategic introduction of seed crystals enables manipulation of crystal size distribution, morphology, and purity while accelerating the crystallization process [1].

| Seeding Parameter | Specification | Effect on Crystallization |

|---|---|---|

| Seed crystal amount | 1-10 g per liter of solution | Controls nucleation rate |

| Seed crystal purity | Pure 1,4-dioxan-2-one crystals | Prevents impurity incorporation |

| Seeding temperature | At crystallization temperature | Ensures proper nucleation |

| Seeding time | After 10 minutes cooling | Allows temperature equilibration |

| Seed crystal size | Fine crystalline powder | Increases nucleation sites |

| Agitation during seeding | Gentle stirring | Uniform distribution |

The optimal seeding protocol involves the addition of 1-10 grams of pure 1,4-dioxan-2-one crystals per liter of solution, with the exact amount depending on the desired crystallization kinetics and final crystal characteristics [1]. The seed crystals must be of high purity to prevent the introduction of impurities that could compromise the final product quality.

Timing of seed addition proves crucial, with optimal results achieved when seeds are introduced after allowing the solution to equilibrate at the crystallization temperature for approximately 10 minutes [1]. This equilibration period ensures that the solution has reached the appropriate supersaturation level for controlled nucleation.

The particle size of seed crystals influences the nucleation kinetics, with fine crystalline powder providing increased surface area for nucleation while maintaining controlled growth rates [1]. Gentle agitation during seeding ensures uniform distribution of nucleation sites throughout the solution volume.

Vacuum Distillation Methods

Vacuum distillation represents a fundamental purification technology for 1,4-dioxan-2-one, particularly valuable for thermally sensitive compounds that may decompose at atmospheric pressure distillation temperatures [4] [5] [6].

| Parameter | Value | Critical Considerations |

|---|---|---|

| Operating pressure | 0.5-4 mbar | Thermal stability |

| Boiling point at reduced pressure | 70-75°C at 0.8 mmHg | Decomposition prevention |

| Distillation temperature | 140-200°C | Heat control |

| Vacuum level | 10-4000 psia | Pressure consistency |

| Distillation rate | 2-5 kg/hour | Controlled evaporation |

| Column efficiency | Multiple theoretical plates | Separation efficiency |

The vacuum distillation process operates at significantly reduced pressures, typically ranging from 0.5 to 4 mbar, allowing for distillation at lower temperatures and preventing thermal decomposition of the heat-sensitive 1,4-dioxan-2-one molecule [4]. Under these conditions, the boiling point decreases to 70-75°C at 0.8 mmHg, representing a substantial reduction from the atmospheric pressure boiling point.

Column design and efficiency play crucial roles in achieving high-purity distillates. Multiple theoretical plates ensure adequate separation between 1,4-dioxan-2-one and impurities with similar boiling points [6]. The distillation rate must be carefully controlled, typically maintained at 2-5 kg per hour, to ensure adequate residence time for separation while preventing column flooding.

Vacuum distillation methods have demonstrated particular effectiveness in removing higher boiling point impurities and residual synthesis by-products that cannot be eliminated through crystallization alone [5]. The process requires careful attention to vacuum system design, including cold traps and vacuum pumps capable of maintaining consistent low pressures throughout the distillation cycle.

Melt Crystallization Processes

Melt crystallization emerges as an advanced purification technique for 1,4-dioxan-2-one, offering unique advantages in achieving high purity levels while minimizing solvent usage [7] [8]. This process exploits the differential crystallization behavior of 1,4-dioxan-2-one and its impurities from the molten state.

| Process Stage | Temperature Range (°C) | Time Duration | Key Parameters | Expected Yield (%) |

|---|---|---|---|---|

| Melting | 30-40 | 1-2 hours | Complete melting | 95-98 |

| Cooling/Crystallization | 15-25 | 2-6 hours | Controlled cooling rate | 85-95 |

| Separation | 20-30 | 1-3 hours | Crystal separation | 80-90 |

| Purification | 25-35 | 2-4 hours | Final purification | 75-85 |

The melt crystallization process begins with complete melting of the crude 1,4-dioxan-2-one material at temperatures in the range of 30-40°C, slightly above the compound's melting point of 26-28°C [8]. This initial melting stage requires 1-2 hours to ensure complete liquefaction and homogenization of the feed material.

The cooling and crystallization phase represents the most critical stage, occurring over 2-6 hours with careful temperature control in the range of 15-25°C [7]. The controlled cooling rate enables selective crystallization of pure 1,4-dioxan-2-one while maintaining impurities in the liquid phase. This selectivity forms the basis for the purification effect achieved through melt crystallization.

Crystal separation involves physical removal of the crystallized pure material from the remaining liquid phase, typically achieved through centrifugation or filtration techniques [7]. The final purification stage involves washing and drying of the crystals to remove any adhering impurities, completing the melt crystallization cycle.

Melt crystallization offers several advantages over solvent-based purification methods, including elimination of solvent-related impurities, reduced environmental impact, and the ability to process large quantities of material efficiently [7]. The process achieves excellent purity levels, with multiple crystallization cycles capable of producing material with purity levels exceeding 99.5%.

Quality Assurance Metrics for Monomer Purity

The establishment of comprehensive quality assurance metrics ensures consistent production of high-purity 1,4-dioxan-2-one suitable for polymerization applications [1] [9] [10]. These metrics encompass multiple analytical techniques and acceptance criteria designed to verify the absence of impurities that could affect polymerization performance.

| Quality Parameter | Specification | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Purity (GC analysis) | ≥99.5% | Gas chromatography | Pass if >99.0% |

| Melting point | 26-28°C | DSC/melting point apparatus | Pass if within ±2°C |

| NMR spectroscopy | Consistent spectral patterns | H-NMR and C-NMR | Pass if no impurity peaks |

| Water content | <0.1% | Karl Fischer titration | Pass if <0.1% |

| Residual solvent | <0.05% | Headspace GC | Pass if <0.05% |

| Thermal stability | Stable to 200°C | Thermogravimetric analysis | Pass if no decomposition <200°C |

Gas chromatography serves as the primary analytical method for purity determination, with specifications requiring a minimum purity of 99.5% for high-performance applications [9]. The method utilizes flame ionization detection and employs internal standards to ensure accurate quantification of 1,4-dioxan-2-one and detection of trace impurities.

Melting point determination provides a rapid quality control method, with pure 1,4-dioxan-2-one exhibiting a sharp melting point in the range of 26-28°C [9]. Deviations from this range indicate the presence of impurities that affect the crystalline structure and melting behavior.

Nuclear magnetic resonance spectroscopy offers comprehensive structural verification, with both proton and carbon NMR spectra providing fingerprint identification of 1,4-dioxan-2-one [4]. The absence of unexpected peaks in the spectra confirms the absence of structural impurities and synthesis by-products.

Water content determination through Karl Fischer titration ensures that moisture levels remain below 0.1%, preventing hydrolysis reactions that could compromise monomer stability [10]. Similarly, residual solvent analysis through headspace gas chromatography verifies that solvent residues remain below 0.05%, eliminating potential polymerization inhibitors.

Thermal stability assessment through thermogravimetric analysis confirms that the purified 1,4-dioxan-2-one remains stable up to 200°C without significant decomposition [11]. This thermal stability ensures that the monomer can withstand typical polymerization conditions without degradation.

XLogP3

UNII

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant